3-[(Dimethylamino)methylidene]pentane-2,4-dione

Catalog No.
S776299
CAS No.
18856-72-9
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Dimethylamino)methylidene]pentane-2,4-dione

CAS Number

18856-72-9

Product Name

3-[(Dimethylamino)methylidene]pentane-2,4-dione

IUPAC Name

3-(dimethylaminomethylidene)pentane-2,4-dione

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3

InChI Key

YRRNMPHVJUDOEB-UHFFFAOYSA-N

SMILES

CC(=O)C(=CN(C)C)C(=O)C

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)C

3-[(Dimethylamino)methylidene]pentane-2,4-dione (CAS 18856-72-9) is a highly reactive β-enamino diketone (enaminone) derived from acetylacetone. In industrial and medicinal chemistry, it serves as a critical 3-carbon, 1,3-dielectrophile equivalent [1]. Unlike standard 1,3-diketones, this compound features a highly electrophilic methylidene carbon activated by a dimethylamino leaving group, enabling rapid, regioselective condensations with binucleophiles such as hydrazines, amidines, and aminopyrazoles [2]. Its primary procurement value lies in its ability to directly install an acetyl-functionalized heterocyclic core under mild conditions, bypassing multi-step formylation and providing a critical handle for late-stage derivatization in pharmaceutical synthesis [3].

Research Fit

Ambiphilic reactivity: electrophilic carbonyl and enaminic nucleophile in one scaffold
Latent tricarbonyl synthon for convergent heterocycle construction
Single-conformer behavior supports reproducible characterization and modeling

Substituting 3-[(dimethylamino)methylidene]pentane-2,4-dione with its parent diketone (acetylacetone) or simple 3-carbon equivalents (like malonaldehyde bis(dimethyl acetal)) fundamentally alters the resulting heterocyclic scaffold [1]. Acetylacetone yields symmetrically substituted dimethyl-heterocycles, completely lacking the C-acetyl handle required for further structural elaboration. Conversely, simple malonaldehyde derivatives yield unsubstituted rings. Furthermore, attempting to substitute the dimethylamino group with an ethoxy equivalent (e.g., 3-(ethoxymethylene)pentane-2,4-dione) results in sluggish condensation kinetics and poorer regioselectivity due to the inferior leaving-group ability of the alkoxide compared to the dimethylamine moiety [2].

Substitution Risk

This product
DMAMP: symmetric enaminodione, ambiphilic, amine leaving group
Substitute
Acetylacetone: lacks enaminic nucleophile; cannot undergo analogous cycloadditions
This product
DMAMP: neutral amine leaving group, symmetric carbonyls
Substitute
Ethoxymethylene analog: ethoxy leaving group alters elimination and cyclization pathways
This product
DMAMP: symmetrical acetyl termini drive specific regiochemistry
Substitute
Alkyl 3-(dimethylamino)propenoates: ester asymmetry modifies heterocycle regioselectivity

Regioselective Synthesis of Acetyl-Functionalized Pyrazolo[1,5-a]pyrimidines

In the synthesis of COX-2 selective inhibitors, utilizing 3-[(dimethylamino)methylidene]pentane-2,4-dione as the dielectrophile allows for the direct, one-step formation of 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidines. When reacted with 3-aminopyrazoles in acetic acid, the enaminone directs nucleophilic attack exclusively at the methylidene carbon, followed by cyclization and dimethylamine elimination. In contrast, using the parent acetylacetone yields a 5,7-dimethyl substituted core lacking the critical acetyl handle required for further derivatization, fundamentally altering the pharmacological scaffold [1].

Evidence DimensionScaffold Functionalization and Regioselectivity
Target Compound DataYields 6-acetyl-7-methyl substituted heterocycles with complete regiocontrol.
Comparator Or BaselineAcetylacetone (2,4-pentanedione) yields symmetrically substituted 5,7-dimethyl heterocycles.
Quantified DifferenceProvides an essential C6-acetyl handle and a C7-methyl group, whereas the comparator provides no acetyl handle.
ConditionsReaction with 3-aminopyrazoles in refluxing acetic acid for 1 hour.

Procuring the enaminone is essential for medicinal chemistry programs requiring late-stage functionalization handles (like an acetyl group) that cannot be accessed using standard symmetrical 1,3-diketones.

Conformational homogeneity
Head-to-head
1 conformer (DMAMP) vs 2 conformers (MAMP)
Single-conformer profile simplifies characterization and reduces batch variability
Verified by IR, Raman, NMR and ab initio calculations

Accelerated Condensation Kinetics via Kinetically Favored Leaving Group

The dimethylamino moiety in 3-[(dimethylamino)methylidene]pentane-2,4-dione acts as a kinetically favored leaving group compared to alkoxy equivalents (e.g., 3-(ethoxymethylene)pentane-2,4-dione). During the initial Michael-type addition by nitrogen nucleophiles, the rapid expulsion of dimethylamine drives the equilibrium toward the cyclized product. This allows reactions to reach completion in as little as 1 hour under mild reflux, whereas less reactive enol ethers often require extended heating or stronger acid catalysis, which can degrade sensitive substrates and increase reactor time [1].

Evidence DimensionReaction Time and Conditions
Target Compound DataComplete cyclization in 1 hour under mild acetic acid reflux.
Comparator Or BaselineAlkoxymethylene equivalents typically require extended reaction times or harsher acid catalysis.
Quantified DifferenceSignificantly reduces reaction time and avoids harsh conditions that cause substrate degradation.
ConditionsCondensation with binucleophiles for pyrimidine/pyrazole synthesis.

Buyers scaling up heterocyclic syntheses should select the dimethylamino derivative to minimize reactor time and improve impurity profiles by avoiding harsh, prolonged heating.

Preparative synthesis yield
Reported
87% isolated yield
Supports efficient multi-gram procurement economics
Near upper boundary of enaminodione class range (60–90%)

Yield Reliability vs. In Situ Formylation

While 3-[(dimethylamino)methylidene]pentane-2,4-dione can theoretically be generated in situ by reacting acetylacetone with dimethylformamide dimethyl acetal (DMF-DMA), procuring the isolated, purified enaminone significantly improves downstream reproducibility. In situ generation often leaves residual DMF-DMA or unreacted diketone, which competes in subsequent multicomponent reactions, leading to complex mixtures of isomeric products. Using the pre-purified enaminone ensures stoichiometric precision, maximizing the yield of the desired functionalized heterocycle and simplifying chromatographic purification [1].

Evidence DimensionDownstream Yield and Purity
Target Compound DataHigh-purity isolated precursor ensures stoichiometric control and high isolated yields (e.g., >60-70% for complex pyrazolopyrimidines).
Comparator Or BaselineIn situ generation from acetylacetone and DMF-DMA.
Quantified DifferenceEliminates side reactions caused by residual formylating agents, directly improving isolated product purity.
ConditionsSynthesis of complex pharmaceutical intermediates.

Procuring the isolated compound eliminates a variable-prone synthetic step, directly reducing batch-to-batch variability in industrial and medicinal chemistry workflows.

4‑Acylpyrazole formation
Cross-study comparable
~78% (DMAMP, 4‑acyl) vs ~86% (acetylacetone, simple pyrazole)
Enables 4‑acyl substitution pattern unattainable from acetylacetone
Yield difference offset by unique regiochemistry
Metal‑free benzene construction
Class-level
Enaminodiones 29–97% yields; acetylacetone no reaction
Unique metal‑free route to functionalized phenols and catechols
Class-level inference; yield range reflects substrate scope
Commercial purity & QC
Vendor specification
≥95% (up to 99%); batch-specific NMR, HPLC, GC
Reduces in‑house re‑purification needs
Verify batch certificate before critical syntheses

Medicinal Chemistry & Scaffold Hopping

Ideal for synthesizing highly functionalized pyrazolo[1,5-a]pyrimidines and pyrimidines (e.g., COX-2 inhibitors or kinase inhibitors) where an acetyl group is needed for further derivatization, directly leveraging the regioselectivity demonstrated in Section 3 [1].

Agrochemical Active Ingredient Synthesis

Used as a reliable 3-carbon building block to construct pyrazole-based agrochemicals, where regiocontrol and mild reaction kinetics are critical for maximizing yield and binding affinity [2].

Multicomponent Heterocyclic Library Generation

Employed in standard laboratory workflows requiring a highly reactive, stable 1,3-dielectrophile to rapidly generate libraries of nitrogen-containing heterocycles without the variability of in situ formylation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Single‑conformer model for enaminone methods
Conformational simplicity
Spectroscopic and computational validation
One‑step 4‑acylpyrazole & pyridinone synthesis
Latent tricarbonyl reactivity
Regiochemical outcome control
Metal‑free phenol & catechol synthesis
Self‑condensation capability
Metal‑free conditions and functional group tolerance
5‑Acyl‑4‑pyrone‑2‑carboxylate synthesis
Crystalline purity and stoichiometric control
Multi‑step sequence reproducibility

XLogP3

0.2

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